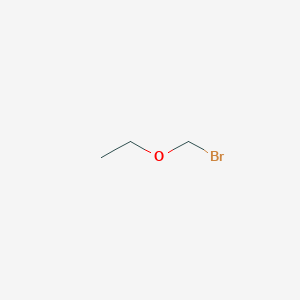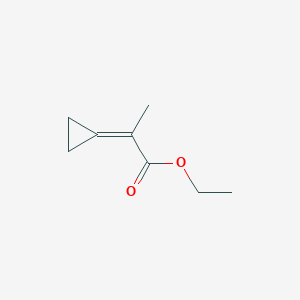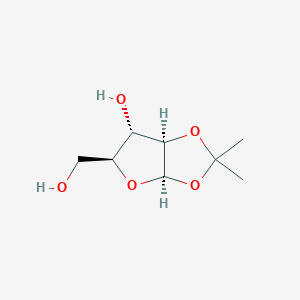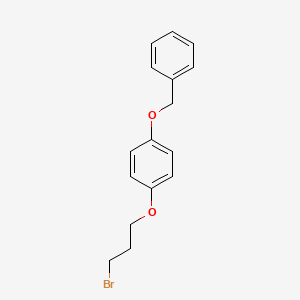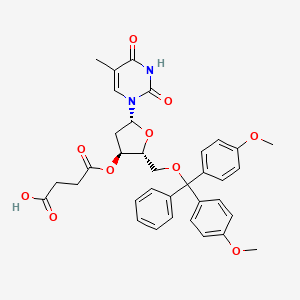![molecular formula C13H16BrN B1338447 anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane CAS No. 312955-00-3](/img/structure/B1338447.png)
anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane
Vue d'ensemble
Description
The compound of interest, anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, is a derivative of 7-azabicyclo[2.2.1]heptane, which is a bicyclic structure with potential applications in medicinal chemistry. The 7-azabicyclo[2.2.1]heptane core is a structural motif present in various compounds with biological activity, such as epibatidine analogues, and is known for its nitrogen-pyramidalization and low rotational barriers of the amide bonds in solution .
Synthesis Analysis
The synthesis of anti-
Applications De Recherche Scientifique
1. Synthesis of Novel Epibatidine Analogues
Researchers have explored the synthesis of novel 7-substituted 2-azabicyclo[2.2.1]heptanes using anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane as a key intermediate. The participation of the 2-nitrogen in the anti-7-bromo-2-benzyl compound facilitates nucleophilic substitution, enabling the creation of diverse analogues. This method has been applied to generate syn-and anti-isoepiboxidine, substances of interest due to their potential as nicotinic agonists (Malpass, White, 2004).
2. Development of Potential Nicotinic Agonists
Further expanding on the synthesis of nicotinic agonists, research shows that coupling N-Boc-7-bromo-2-azabicyclo[2.2.1]heptane with various boronic acids can effectively incorporate aryl and heterocyclic substituents. This synthesis pathway leads predominantly to syn over anti stereoisomers, demonstrating the compound's versatility in developing potential therapeutic agents (Malpass, Handa, White, 2005).
3. Creation of Rigid Non-Chiral Analogues
In another study, a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid was synthesized from dimethyl-meso-2,5-dibromohexanedioate. This compound, an analogue of 2-aminoadipic acid, demonstrates the chemical's utility in producing structurally unique and potentially biologically active molecules (Kubyshkin, Mikhailiuk, Komarov, 2007).
4. Synthesis of Conformationally Constrained Amino Acids
Researchers have also synthesized 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogues from L-serine. This process includes a transannular alkylation step forming a unique ring system and demonstrates the compound's role in creating conformationally constrained amino acids (Hart, Rapoport, 1999).
5. Structural Characterization Studies
There has been significant interest in the structural characterization of the 7-azabicyclo[2.2.1]heptane ring system, as found in epibatidine. This research is vital for understanding the compound's properties and potential applications in medicinal chemistry (Britvin, Rumyantsev, 2017).
Propriétés
IUPAC Name |
(1R,4R,7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFSXPYIRVBNDN-JHJVBQTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H]([C@H]1CN2CC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane considered a valuable building block in organic synthesis?
A1: The presence of the bromine atom at the 7-position in anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane makes it susceptible to nucleophilic substitution reactions. [] This reactivity is further enhanced by the neighboring group participation of the nitrogen atom at the 2-position. This unique feature allows for the introduction of a wide variety of functional groups (C, N, O, and halogens) at the 7-position, making this compound a highly versatile intermediate for synthesizing novel compounds like epibatidine analogues. []
Q2: How does the stereochemistry of anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane influence the synthesis of epibatidine analogues?
A2: The anti configuration of the bromine atom in anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane dictates the stereochemistry of the final epibatidine analogues. [] For instance, this compound can be transformed into anti-isoepiboxidine, an epibatidine analogue, by converting the anti-7-ethoxycarbonyl group into a methylisoxazole ring. [] Interestingly, this transformation is achievable even without protecting the secondary bicyclic nitrogen. Moreover, base-induced epimerization of the anti-7-ethoxycarbonyl derivative can yield the syn stereoisomer, ultimately leading to the synthesis of syn-isoepiboxidine. [] This control over stereochemistry is crucial as it directly impacts the biological activity and potency of the final compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



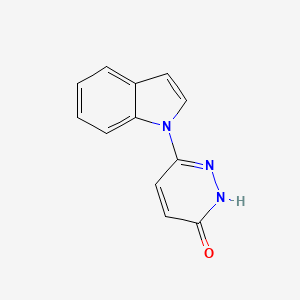

![Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate](/img/structure/B1338372.png)
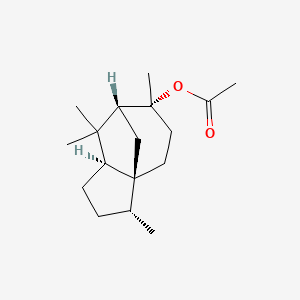
-isoquinoline-2-carbaldehyde](/img/structure/B1338374.png)

![3-Iodobenzo[b]thiophene](/img/structure/B1338381.png)
![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)
